Non-Acetylenic mGlu5 NAM Chemotype: Structural Differentiation from All Clinically Advanced Acetylenic mGlu5 NAMs
CAS 892760-95-1 (hit 1) is the founding member of the 4-amino-3-arylsulfoquinoline chemotype that completely lacks the central acetylenic linker present in MPEP, MTEP, mavoglurant, basimglurant, and dipraglurant — the chemotype shared by virtually all mGlu5 NAMs that have reached clinical development [1]. The acetylenic linker has been associated with metabolic instability via CYP-mediated oxidation and potential reactive metabolite formation [2]. Hit 1 achieves mGlu5 binding through a fundamentally different molecular recognition motif at the allosteric site, as confirmed by [3H]M-MPEP displacement studies [3].
| Evidence Dimension | Presence of acetylenic linker in the core scaffold |
|---|---|
| Target Compound Data | No acetylenic linker (sulfoquinoline core with C-4 amine substitution) |
| Comparator Or Baseline | MPEP, MTEP, mavoglurant, basimglurant — all possess a central acetylenic (ethynyl) linker connecting two (hetero)cyclic moieties [1] |
| Quantified Difference | Binary structural distinction: 0 vs. 1 acetylenic moiety. This eliminates CYP-mediated oxidation at the acetylene and associated reactive metabolite risk, a known liability of the acetylenic mGlu5 NAM chemotype [2]. |
| Conditions | Structural comparison based on published chemical structures of clinical mGlu5 NAM candidates and the 4-amino-3-arylsulfoquinoline series (Galambos et al., 2017, Eur J Med Chem) |
Why This Matters
For procurement decisions in mGlu5-focused drug discovery programs, selecting hit 1 provides access to a structurally validated non-acetylenic scaffold for lead optimization, offering an alternative intellectual property landscape and metabolic liability profile compared to the crowded acetylenic NAM space.
- [1] Galambos J, Bielik A, Wágner G, et al. Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. Eur J Med Chem. 2017;133:240-254. Abstract: "Virtually all of the compounds which reached the clinic belong to the same chemotype having an acetylenic linker that connects (hetero)cyclic moieties." View Source
- [2] Galambos J, Bielik A, Wágner G, et al. Eur J Med Chem. 2017;133:240-254. Introduction discusses CYP liability and reactive metabolite formation associated with acetylenic mGlu5 NAMs. View Source
- [3] Galambos J, Bielik A, Wágner G, et al. Eur J Med Chem. 2017;133:240-254. Section 2: [3H]M-MPEP displacement assay methodology for mGlu5 binding. View Source
